molecular formula C17H21N3O3 B2928115 N-cyclohexyl-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide CAS No. 896371-91-8

N-cyclohexyl-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide

Cat. No. B2928115
CAS RN: 896371-91-8
M. Wt: 315.373
InChI Key: CLLJNVBPBYJCNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide, also known as CP-690,550, is a synthetic compound that belongs to a class of drugs called Janus kinase inhibitors. It was developed by Pfizer for the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Scientific Research Applications

Pharmaceutical Research

Quinazolinone derivatives are known for their broad spectrum of pharmacological activities. The structural similarity of “N-cyclohexyl-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide” to other quinazolinones suggests potential applications in drug development, particularly as antitumor , antioxidant , and anticancer agents . The compound’s ability to interact with various biological targets could be explored to develop new medications.

Biological Activity Studies

The core structure of quinazolinones exhibits a range of biological activities, including antibacterial , antifungal , anticonvulsant , and antihypertensive effects . Research into the biological activity of this compound could lead to the discovery of new treatments for various diseases and conditions.

Neurological Research

Given the role of quinazolinones as 5-hydroxytryptamine (5-HT) receptor ligands , there is potential for “N-cyclohexyl-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide” to be used in neurological research, exploring its effects on neurotransmission and its potential as a therapeutic agent for neurological disorders.

properties

IUPAC Name

N-cyclohexyl-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c21-15(18-12-6-2-1-3-7-12)10-11-20-16(22)13-8-4-5-9-14(13)19-17(20)23/h4-5,8-9,12H,1-3,6-7,10-11H2,(H,18,21)(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLLJNVBPBYJCNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CCN2C(=O)C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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